N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
Description
N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a phenylethyl group
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-21(2)18-19-10-8-17(20-18)23-14-12-22(13-15-23)11-9-16-6-4-3-5-7-16/h3-8,10H,9,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLXJYJZNMNMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 4-chloropyrimidine can react with N,N-dimethylpiperazine in the presence of a base like potassium carbonate.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through reductive amination or alkylation reactions using phenylethyl halides or phenylethylamines.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to the formation of dihydropyrimidines or reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate, and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenylacetic acid derivatives, while substitution reactions could produce a variety of substituted pyrimidines.
Scientific Research Applications
N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Biological Studies: The compound is used in studies exploring receptor binding and signal transduction pathways.
Pharmacology: It serves as a lead compound in the development of new drugs, especially those targeting central nervous system disorders.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyridine-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-ol: Contains a hydroxyl group on the pyrimidine ring.
N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-thiol: Contains a thiol group on the pyrimidine ring.
Uniqueness
N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development, offering potential advantages in terms of selectivity and efficacy compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine, commonly referred to as PNU-22394, is a synthetic compound with significant biological activity, particularly as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is crucial in various neurological processes and has been implicated in disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. The molecular formula of this compound is C18H25N5, with a molecular weight of approximately 311.4 g/mol.
The primary mechanism of action of this compound involves its antagonistic effects on the α7 nAChR. By binding to this receptor, the compound inhibits its activity, which can lead to modulation of neurotransmission and potential neuroprotective effects. This action is particularly relevant in the context of cognitive function and neurodegenerative diseases.
Biological Activity
The biological activity of this compound extends beyond its antagonistic properties. Research indicates that it may have therapeutic potential in treating cognitive deficits associated with neurodegenerative diseases and psychiatric disorders. Preclinical studies have shown promising results in improving cognitive functions in animal models.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Receptor Antagonism | Selective antagonist of α7 nAChR, involved in neurotransmission modulation |
| Neuroprotective Effects | Potential to protect against neurodegeneration and cognitive decline |
| Therapeutic Potential | May alleviate symptoms associated with Alzheimer's and schizophrenia |
Case Studies
- Cognitive Enhancement in Animal Models : In a study evaluating the effects of PNU-22394 on cognitive deficits induced by neurodegenerative conditions, researchers observed significant improvements in memory retention and learning abilities among treated subjects compared to controls. This suggests that the compound could play a role in cognitive enhancement therapies.
- Impact on Neurotransmission : Another investigation focused on the electrophysiological properties of neurons exposed to PNU-22394. Results indicated that the compound effectively modulated synaptic transmission, further supporting its role as a critical player in neurotransmitter regulation.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other piperazine derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(3-chlorophenyl)-N,N-dimethylpiperazine | Piperazine derivative | Antidepressant properties |
| 5-methyl-N-(2-pyridinyl)-3-pyridinesulfonamide | Sulfonamide derivative | Antitumor activity |
| 6-methoxy-N,N-dimethylpyrimidinamine | Pyrimidine derivative | Antiviral properties |
These comparisons highlight the unique pharmacological profile of PNU-22394, emphasizing its specific receptor selectivity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
